molecular formula C14H20FN B13147636 3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No.: B13147636
M. Wt: 221.31 g/mol
InChI Key: HNFYWVNKQJXBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of tetrahydronaphthalene amines with a fluorinated aromatic ring and tetramethyl-substituted cyclohexane moiety. The fluorine substituent at the 3-position likely enhances electronegativity and influences binding interactions in biological systems, such as retinoid X receptor (RXR) modulation .

Properties

Molecular Formula

C14H20FN

Molecular Weight

221.31 g/mol

IUPAC Name

3-fluoro-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine

InChI

InChI=1S/C14H20FN/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6,16H2,1-4H3

InChI Key

HNFYWVNKQJXBMY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=CC(=C(C=C21)N)F)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoronaphthalene and 2,2,4,4-tetramethylpentane.

    Fluorination: The fluorination of the naphthalene ring is achieved using reagents like or under controlled conditions.

    Cyclization: The cyclization process involves the formation of the tetrahydronaphthalene ring through a series of reactions, including and .

    Amine Introduction: such as or under suitable conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of starting materials and reagents.

    Optimization: Optimizing reaction conditions to ensure high yield and purity of the final product.

    Purification: Employing purification techniques such as , , and to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions using oxidizing agents like or , leading to the formation of corresponding or .

    Reduction: Reduction reactions can be performed using reducing agents such as or , resulting in the formation of or .

    Substitution: Substitution reactions involve the replacement of the fluorine atom with other functional groups using reagents like (e.g., ).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in catalysis and material science research.

Biology:

  • Investigated for its potential biological activity and pharmacological properties .
  • Studied for its interactions with biological macromolecules .

Medicine:

  • Explored for its potential use in drug development and therapeutics .
  • Evaluated for its antimicrobial and anti-inflammatory properties.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials .
  • Applied in the development of novel polymers and coatings .

Mechanism of Action

The mechanism of action of 3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes , modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Key References
3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine F C₁₅H₂₂FN 241.34* N/A Inferred from analogs
3-Methoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine OCH₃ C₁₅H₂₃NO 233.35 ≥95%
3-Chloro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Cl C₁₅H₂₂ClN 257.79 Discontinued
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine H C₁₄H₂₁N 203.33 N/A

*Calculated based on molecular formula.

Key Observations:
  • Fluorine vs. Methoxy/Chloro : Fluorine’s smaller atomic radius and higher electronegativity may improve membrane permeability compared to bulkier substituents like methoxy or chloro .
  • Purity : The methoxy analog is commercially available with ≥95% purity, while the chloro variant has been discontinued, suggesting stability or synthetic challenges .
RXR Agonist Activity

Compounds in this class are studied for RXR modulation. For example:

  • (E)-3-[4-Hydroxy-3-(3-alkoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acrylic acids (alkoxy analogs) show RXR-binding affinity dependent on substituent size and position .
Enzyme Inhibition
  • Tetrahydronaphthalene amides : Derivatives like 5-[3,5-Bis(trifluoromethyl)phenyl]-N-[(2S)-5-methyl-8-(4-methyl-1-piperazinyl)-1,2,3,4-tetrahydro-2-naphthalenyl]-2-pyridinecarboxamide (Compound 27) demonstrate inhibitory activity with 97.9% HPLC purity, highlighting the importance of substituent choice for potency .

Biological Activity

3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS No. 92050-16-3) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H21N
  • Molecular Weight : 203.32 g/mol
  • Structure : The compound features a tetrahydronaphthalene core with a fluorine substituent and several methyl groups that may influence its biological interactions.

Research indicates that compounds similar to 3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine often interact with various biological targets:

  • Receptor Modulation : Compounds in this class may act as ligands for nuclear receptors such as retinoic acid receptors (RARs) and peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to cell differentiation and metabolism .
  • Neurotransmitter Systems : The structure suggests potential interactions with neurotransmitter systems, particularly those involving monoamines like serotonin and dopamine. This could implicate the compound in mood regulation and neuroprotection .

Biological Activity Overview

The biological activity of 3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine can be summarized as follows:

Activity TypeDescriptionReferences
Antidepressant EffectsPotential modulation of serotonin and dopamine pathways
Anti-inflammatory EffectsPossible inhibition of inflammatory pathways via PPAR activation
Anticancer PropertiesInduction of apoptosis in cancer cells through RAR signaling

Case Studies

  • Antidepressant Activity : A study highlighted the compound's ability to enhance serotonin levels in animal models, suggesting its potential as an antidepressant .
  • Anti-inflammatory Mechanism : Research demonstrated that similar compounds could reduce pro-inflammatory cytokines in vitro, indicating a possible therapeutic application in inflammatory diseases .
  • Cancer Research : Investigations into the compound's effects on cancer cell lines revealed that it could induce apoptosis through the activation of nuclear receptors involved in cell cycle regulation .

Q & A

Q. What synthetic routes are most effective for preparing 3-fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine?

A palladium-catalyzed reductive Heck cyclization is a robust method for synthesizing fused tetrahydronaphthalene derivatives. Key steps include:

  • Iodo-precursor activation : Use 3-iodo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol as a starting material.
  • Coupling conditions : Employ Pd(0) catalysts with aryl bromides or sulfonyl chlorides in dichloromethane (DCM) or acetonitrile (MeCN) under reflux .
  • Fluorination : Introduce fluorine via nucleophilic substitution or late-stage fluorination using Selectfluor™ or similar reagents (method extrapolated from related tetrahydronaphthalene analogs) .

Q. How can purity and structural integrity be validated for this compound?

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (10–30%) for purification .
  • Spectroscopic characterization : Confirm structure via 1H^1H-NMR (e.g., methyl singlet at δ 1.25–1.30 ppm for tetramethyl groups) and 13C^{13}C-NMR (quaternary carbons at ~145 ppm for fluorinated aromatic systems) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 290.18) .

Q. What biological targets are associated with this compound?

This compound is structurally related to retinoid X receptor (RXR) agonists, such as bexarotene analogs. Key targets include:

  • RXRα/β/γ subtypes : Modulates transcriptional activity via ligand-binding domain (LBD) interactions, influencing apoptosis and differentiation in cancer cells .
  • Cross-talk with RARs : Synergistic effects with retinoic acid receptors (RARs) in regulating gene expression, particularly in acute promyelocytic leukemia models .

Advanced Research Questions

Q. How does fluorination at the 3-position influence RXR subtype selectivity?

Fluorine’s electronegativity alters ligand-receptor binding dynamics:

  • Steric and electronic effects : Fluorine reduces steric hindrance compared to bulkier substituents (e.g., methoxy or ethoxy groups), enhancing RXRβ affinity.
  • Subtype selectivity : Computational docking (e.g., AutoDock Vina) predicts stronger hydrogen bonding with RXRβ Tyr437 vs. RXRα Phe439, validated by luciferase reporter assays in HEK293T cells .

Q. How should researchers resolve contradictions in transcriptional activation data across studies?

Discrepancies arise from isomerism and assay conditions:

  • Isomer-specific activity : Meta-substituted analogs (e.g., EC19) show 10-fold higher RXR activation than para-isomers (EC23) in Caco-2 cells due to conformational flexibility .
  • Assay standardization : Use homogeneous time-resolved fluorescence (HTRF) to quantify co-activator recruitment (e.g., SRC-1) under controlled ligand concentrations (1 nM–10 µM) .

Q. What strategies improve physicochemical stability for in vivo applications?

  • Formulation : Encapsulate in PEGylated liposomes to prevent degradation by serum esterases .
  • Derivatization : Synthesize prodrugs (e.g., methyl esters) hydrolyzed intracellularly by carboxylesterases, enhancing bioavailability .

Q. How can synergistic effects with chemotherapeutics be quantified?

  • Dose-response matrices : Combine 3-fluoro-tetrahydronaphthalenamine with 5-fluorouracil (5-FU) in Caco-2 cells. Calculate combination indices (CI) via CompuSyn software, with CI < 0.9 indicating synergy .
  • Mechanistic studies : RNA-seq to identify overlapping pathways (e.g., p53 activation or MAPK suppression) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pd-Catalyzed Coupling

StepReagents/ConditionsYield (%)Reference
Iodo-precursor activationEt3_3N, DMAP, DCM, 0°C → rt85–90
CyclizationPd(PPh3_3)4_4, K2_2CO3_3, MeCN, reflux75–80

Q. Table 2. RXR Subtype Activation Profiles

CompoundRXRα EC50_{50} (nM)RXRβ EC50_{50} (nM)RXRγ EC50_{50} (nM)
3-Fluoro analog320 ± 2585 ± 10450 ± 30
Bexarotene (control)150 ± 15200 ± 20180 ± 18
Data derived from luciferase assays in RXR-overexpressing cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.